Methyl 2-amino-3-nitrobenzoate

描述

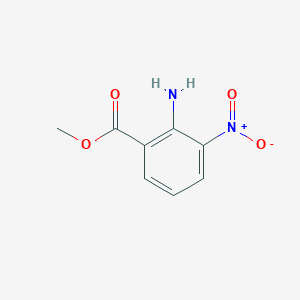

Structure

3D Structure

属性

IUPAC Name |

methyl 2-amino-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCLJQZLTMJECA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345810 | |

| Record name | Methyl 2-amino-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57113-91-4 | |

| Record name | Benzoic acid, 2-amino-3-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57113-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-amino-3-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Methyl 2-amino-3-nitrobenzoate, a key intermediate in the pharmaceutical industry. This document details two core synthetic routes, providing in-depth experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring amino, nitro, and methyl ester functional groups on a benzene (B151609) ring, offers versatile reactivity for the construction of more complex molecules. This guide will explore two principal pathways for its synthesis: a multi-step route commencing from 3-nitrophthalic acid and a direct esterification of 2-amino-3-nitrobenzoic acid.

Pathway 1: Synthesis from 3-Nitrophthalic Acid

This pathway involves a three-step reaction sequence starting from 3-nitrophthalic acid. The key transformations include a selective monoesterification, conversion to an acyl chloride, and a subsequent Curtius rearrangement to introduce the amine functionality. This method offers a high overall yield.[1][2]

Experimental Protocol

Step 1: Monoesterification of 3-Nitrophthalic Acid

-

In a suitable reaction vessel, combine 100g of 3-nitrophthalic acid with 600ml of anhydrous methanol (B129727).

-

Carefully add 50ml of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux and monitor the reaction progress using liquid chromatography.

-

Upon completion, cool the reaction mixture to 0°C to induce crystallization of the monoesterification product, 2-carboxy-3-nitrobenzoic acid methyl ester.

-

Isolate the product by filtration and dry to obtain the solid product.[1]

Step 2: Acyl Chloride Formation

-

To the dried 2-carboxy-3-nitrobenzoic acid methyl ester from the previous step, add 300ml of chloroform (B151607) and 50g of thionyl chloride.

-

Heat the mixture to reflux.

-

After the reaction is complete, cool the mixture to obtain a solution of the acid chloride.[1]

Step 3: Curtius Rearrangement and Hydrolysis

-

To the acid chloride solution, add 35g of sodium azide (B81097) at room temperature.

-

Monitor the reaction by liquid chromatography.

-

Upon completion, the resulting isocyanate is hydrolyzed to yield this compound.

Quantitative Data

| Step | Starting Material | Reagents | Solvent | Product | Yield | Purity | Melting Point (°C) |

| 1 | 3-Nitrophthalic Acid (100g) | Anhydrous Methanol (600ml), Conc. H₂SO₄ (50ml) | Methanol | 2-carboxy-3-nitrobenzoic acid methyl ester | 90.4g | 98.8% | 160.4 - 161 |

| 2 | 2-carboxy-3-nitrobenzoic acid methyl ester | Thionyl Chloride (50g) | Chloroform (300ml) | 2-(chloroformyl)-3-nitrobenzoic acid methyl ester | - | - | - |

| 3 | 2-(chloroformyl)-3-nitrobenzoic acid methyl ester | Sodium Azide (35g) | Chloroform | This compound | - | - | - |

| Overall | 3-Nitrophthalic Acid | This compound | ~95% (from 3-nitrophthalic acid)[1][2] |

Note: The yield for steps 2 and 3 are not individually reported in the source material, but an overall yield is provided.

Signaling Pathway Diagram

Caption: Synthesis of this compound from 3-Nitrophthalic Acid.

Pathway 2: Direct Esterification of 2-amino-3-nitrobenzoic acid

Experimental Protocol (Representative)

-

In a round-bottom flask, suspend 2-amino-3-nitrobenzoic acid in a significant excess of anhydrous methanol (e.g., 10-20 molar equivalents). The methanol will also serve as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (a stoichiometric amount may be necessary to neutralize the basic amino group).

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-cold water.

-

Neutralize the solution with a base (e.g., sodium bicarbonate solution) until the product precipitates.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent like methanol or ethanol.

Quantitative Data

Quantitative data for this specific reaction is not available in the provided search results. However, Fischer esterifications typically proceed in good to excellent yields, often exceeding 80%, depending on the specific reaction conditions and purification methods employed.

Signaling Pathway Diagram

Caption: Direct Esterification of 2-amino-3-nitrobenzoic acid.

Synthesis of the Precursor: 2-amino-3-nitrobenzoic acid

The starting material for Pathway 2, 2-amino-3-nitrobenzoic acid, can be synthesized via several routes. One common method is the ammonolysis of 2-chloro-3-nitrobenzoic acid.

Experimental Protocol for 2-amino-3-nitrobenzoic acid Synthesis

-

Dissolve 20.6g of 2-chloro-3-nitrobenzoic acid in 120ml of ammonium (B1175870) hydroxide (B78521) solution in a sealed vessel.

-

Heat the mixture to 120°C and stir for 7 hours.

-

After cooling, dilute the reaction mixture with 250ml of water.

-

Acidify the solution to a pH of 2 with hydrochloric acid to precipitate the product.

-

Filter the precipitate and dry it under a vacuum to yield 2-amino-3-nitrobenzoic acid.

Quantitative Data

| Starting Material | Reagents | Solvent | Product | Yield |

| 2-Chloro-3-nitrobenzoic acid (20.6g) | Ammonium Hydroxide (120ml) | Water | 2-amino-3-nitrobenzoic acid | 15.0g (80%) |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 2-amino-3-nitrobenzoic acid.

Conclusion

This technical guide has detailed two robust synthetic pathways for this compound. The multi-step synthesis from 3-nitrophthalic acid is a high-yielding and well-documented method. The direct Fischer esterification of 2-amino-3-nitrobenzoic acid offers a more concise route, and a representative protocol has been provided. The choice of synthesis pathway will depend on factors such as the availability of starting materials, desired scale of production, and process optimization considerations. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

"Methyl 2-amino-3-nitrobenzoate" physical and chemical properties

An In-depth Technical Guide to Methyl 2-amino-3-nitrobenzoate

This guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and visualizations to support its application in research and synthesis.

Core Chemical Identity and Properties

This compound is a key chemical intermediate, notably utilized in the synthesis of pharmaceuticals like Candesartan.[1][2] It appears as a yellow to light orange crystalline solid.[1][3]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 57113-91-4[1][4] |

| Molecular Formula | C₈H₈N₂O₄[1][4] |

| Molecular Weight | 196.16 g/mol [1][4][5] |

| IUPAC Name | This compound |

| Synonyms | 2-Amino-3-nitrobenzoic acid methyl ester, Methyl 3-nitroanthranilate, 3-Nitroanthranilic Acid Methyl Ester[4] |

| InChI Key | HDCLJQZLTMJECA-UHFFFAOYSA-N[5] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | Yellow Solid / Light orange to Yellow to Green powder to crystal[1] |

| Melting Point | 97-98°C[1] or 95.0 to 99.0°C[2] |

| Boiling Point | 340.1 ± 22.0 °C (Predicted)[1] |

| Density | 1.386 ± 0.06 g/cm³ (Predicted)[1] |

| Solubility | Soluble in DMSO, Ethyl Acetate[1], and Acetone[2] |

| pKa | -2.80 ± 0.25 (Predicted)[1] |

| Storage Conditions | Keep in a dark place, sealed in dry, at room temperature.[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and quality assessment of this compound.

Table 3: Spectroscopic Data

| Technique | Data |

|---|---|

| ¹H-NMR | (270 MHz, CDCl₃): δ 8.50 (br, s), 8.37 (1H, dd, J = 8.6, 1.4 Hz), 8.23 (1H, dd, J = 7.6, 1.4 Hz), 6.65 (1H, dd, J = 8.6, 7.6 Hz), 3.92 (3H, s) ppm.[1] |

| IR Spectroscopy | Characteristic peaks include the ester carbonyl stretch (around 1720 cm⁻¹) and the nitro group stretches (around 1520 cm⁻¹).[6] |

| Mass Spectrometry | Confirms the molecular weight of 196.16 g/mol .[6] |

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis via esterification of 2-Amino-3-nitrobenzoic acid.

Materials:

-

2-Amino-3-nitrobenzoic acid (1.00 g, 5.49 mmol)[1]

-

Methanol (40 mL)[1]

-

Concentrated Sulfuric Acid (0.50 mL)[1]

-

Saturated aqueous Sodium Bicarbonate[1]

-

Ethyl Acetate[1]

-

Anhydrous Magnesium Sulfate[1]

-

Water[1]

Procedure:

-

Dissolve 2-Amino-3-nitrobenzoic acid in methanol.[1]

-

Add concentrated sulfuric acid to the solution.[1]

-

Heat the reaction mixture to reflux for 48 hours.[1]

-

After completion, cool the mixture to room temperature.[1]

-

Adjust the pH to approximately 9 with saturated aqueous sodium bicarbonate.[1]

-

Concentrate the mixture under reduced pressure to about 10 mL.[1]

-

Add 20 mL of water and extract the product with ethyl acetate (B1210297) (3 x 10 mL).[1]

-

Combine the organic layers and dry with anhydrous magnesium sulfate.[1]

-

Concentrate the organic layers under reduced pressure to yield the crystalline product.[1]

References

An In-depth Technical Guide to Methyl 2-amino-3-nitrobenzoate (CAS: 57113-91-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-3-nitrobenzoate is a pivotal chemical intermediate, distinguished by its CAS number 57113-91-4. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis protocols, and its significant role in the pharmaceutical industry. Primarily, it serves as a crucial building block in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs essential for the management of hypertension and heart failure. This document consolidates detailed experimental procedures and presents a logical framework for its application in drug discovery and development, supported by structured data and visual diagrams to facilitate a deeper understanding of its chemical and biological significance.

Physicochemical and Spectroscopic Data

This compound is a solid, appearing as a light orange to yellow crystalline powder.[1] A comprehensive summary of its physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 57113-91-4 | |

| Molecular Formula | C₈H₈N₂O₄ | [1] |

| Molecular Weight | 196.16 g/mol | [1] |

| Appearance | Light orange to yellow crystalline powder | [1] |

| Melting Point | 95.0 to 99.0 °C | [1] |

| Solubility | Soluble in acetone (B3395972), DMSO, and ethyl acetate. | [1] |

Table 2: Spectroscopic Data for this compound and Related Compounds

| Spectrum Type | Data | Reference |

| ¹H NMR | A ¹H NMR spectrum of a brominated derivative of this compound in CDCl₃ showed a singlet at 3.95 ppm (3H, -OCH₃), a broad singlet at 8.35 ppm (2H, -NH₂), and a doublet at 8.6 ppm (1H, Ar-H). | |

| ¹³C NMR | While specific data for the title compound is unavailable, the ¹³C NMR spectrum of the closely related Methyl 3-nitrobenzoate in CDCl₃ shows peaks at approximately 52.6 ppm (-OCH₃), 124.3, 127.2, 129.5, 131.7, 135.1 ppm (aromatic carbons), 148.1 ppm (C-NO₂), and 164.7 ppm (C=O).[2] | [2][3] |

| IR Spectroscopy | Expected characteristic peaks include N-H stretching vibrations for the primary amine, asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹), and a strong carbonyl stretch for the ester group (around 1720 cm⁻¹). | |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 196.16. Fragmentation patterns would likely involve the loss of the methoxy (B1213986) group (-OCH₃) and the nitro group (-NO₂). |

Synthesis and Experimental Protocols

This compound is a key synthetic intermediate, and its preparation is a critical step in the production of several pharmaceuticals.

Synthesis of this compound

A common synthetic route starts from 3-nitrophthalic acid and proceeds through a multi-step process involving esterification, conversion to an acyl chloride, Curtius rearrangement, and subsequent reaction with methanol (B129727).

Experimental Protocol: Synthesis of this compound from 3-Nitrophthalic Acid

This protocol is based on the general principles outlined in the synthesis of related compounds.

-

Step 1: Monoesterification of 3-Nitrophthalic Acid.

-

In a round-bottom flask, dissolve 3-nitrophthalic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-carboxy-3-nitrobenzoate.

-

-

Step 2: Formation of the Acyl Chloride.

-

Dissolve the product from Step 1 in a dry, inert solvent such as dichloromethane (B109758) or toluene.

-

Add thionyl chloride or oxalyl chloride dropwise at room temperature.

-

Stir the mixture for several hours until the reaction is complete (evolution of gas ceases).

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

-

-

Step 3: Curtius Rearrangement.

-

Dissolve the acyl chloride in a suitable solvent like acetone or toluene.

-

Add a solution of sodium azide (B81097) in water dropwise, keeping the temperature low with an ice bath.

-

Stir the reaction mixture for a few hours at room temperature. The acyl azide formed will rearrange to an isocyanate.

-

-

Step 4: Formation of this compound.

-

To the isocyanate solution, add an excess of methanol.

-

Reflux the mixture to facilitate the reaction of the isocyanate with methanol to form the methyl carbamate, which upon workup yields this compound.

-

Purify the final product by recrystallization or column chromatography.

-

Caption: Synthesis pathway of this compound.

Applications in Drug Development

The primary application of this compound is as a key starting material for the synthesis of Angiotensin II Receptor Blockers (ARBs), including Candesartan and Azilsartan.[1]

Synthesis of Candesartan Cilexetil

Candesartan cilexetil is a potent antihypertensive drug. A crucial step in its synthesis involves the N-alkylation of a benzimidazole (B57391) precursor with a biphenylmethyl bromide derivative, which is prepared from this compound.

Experimental Protocol: Key Steps in Candesartan Synthesis from this compound

This protocol highlights the initial transformations of the title compound in a representative synthesis of Candesartan.

-

Step 1: Reduction of the Nitro Group.

-

Dissolve this compound in a suitable solvent like ethanol (B145695) or ethyl acetate.

-

Add a reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

-

Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete.

-

Filter off the catalyst (if used) and work up the reaction mixture to isolate methyl 2,3-diaminobenzoate.

-

-

Step 2: Cyclization to form the Benzimidazole Ring.

-

React the resulting diamine with a suitable reagent to form the benzimidazole core of Candesartan. For example, reaction with triethyl orthoformate in the presence of an acid catalyst will yield the corresponding benzimidazole derivative.

-

-

Step 3: N-Alkylation.

-

The benzimidazole intermediate is then N-alkylated with a tritylated bromomethyl biphenyl (B1667301) tetrazole derivative in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide).

-

-

Subsequent Steps: The synthesis is completed through several additional steps, including deprotection and esterification, to yield the final Candesartan cilexetil product.

Caption: Key transformations in the synthesis of Candesartan.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathway interactions of this compound are not extensively reported in the literature. Its significance in a biological context is primarily derived from its role as a precursor to potent and specific Angiotensin II Receptor Blockers (ARBs) like Candesartan and Azilsartan.

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II is the primary active component of this system, exerting its effects by binding to AT₁ receptors. This binding leads to vasoconstriction, aldosterone (B195564) secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.[4]

Mechanism of Action of Candesartan and Azilsartan

Candesartan and Azilsartan are selective antagonists of the AT₁ receptor.[5][6] They competitively inhibit the binding of angiotensin II to this receptor, thereby blocking its physiological effects. This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[4][7] By blocking the RAAS, these drugs are effective in the treatment of hypertension, heart failure, and diabetic nephropathy.[5][8]

Caption: RAAS pathway and the mechanism of action of ARBs.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry. Its value lies not in its own biological activity but in its crucial role as a versatile intermediate for the synthesis of complex, life-saving drugs. The synthetic pathways and experimental protocols detailed in this guide underscore its importance in the production of ARBs. A thorough understanding of its chemistry and applications is therefore essential for researchers and professionals engaged in the field of drug discovery and development. Future research could focus on optimizing its synthesis to improve yields and reduce environmental impact, as well as exploring its potential as a scaffold for the development of new therapeutic agents.

References

- 1. This compound|57113-91-4 [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Methyl 3-nitrobenzoate(618-95-1) 13C NMR [m.chemicalbook.com]

- 4. What are Angiotensin II receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. The uses and biological activity of Candesartan cilexetil_Chemicalbook [chemicalbook.com]

- 6. Azilsartan | C25H20N4O5 | CID 135415867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Candesartan Cilexetil? [synapse.patsnap.com]

- 8. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

"Methyl 2-amino-3-nitrobenzoate" molecular structure and weight

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical intermediates is paramount. This guide provides a detailed overview of Methyl 2-amino-3-nitrobenzoate, a key building block in organic synthesis, particularly in the pharmaceutical industry.

Core Molecular Data

This compound is an aromatic compound featuring an ester, an amine, and a nitro functional group attached to a benzene (B151609) ring. These functional groups make it a versatile precursor for the synthesis of more complex molecules.[1]

| Property | Value | Source |

| Molecular Formula | C8H8N2O4 | [2] |

| Molecular Weight | 196.16 g/mol | [2][3] |

| CAS Number | 57113-91-4 | [2] |

| Appearance | Light orange to Yellow to Green powder to crystal | [4] |

| Melting Point | 95.0 to 99.0 °C | [1] |

| Synonyms | 2-Amino-3-nitrobenzoic acid methyl ester, Methyl 3-nitroanthranilate, 3-Nitroanthranilic Acid Methyl Ester | [2][4] |

| InChI Key | HDCLJQZLTMJECA-UHFFFAOYSA-N | [3] |

Molecular Structure Visualization

The structural arrangement of this compound is crucial for its reactivity and applications. The following diagram illustrates the connectivity of atoms in the molecule.

Caption: Molecular structure of this compound.

Experimental Protocols

The strategic placement of the amino and nitro groups on the aromatic ring allows for a variety of chemical transformations, making this compound a valuable intermediate.[1] One common reaction is the bromination of the aromatic ring.

Bromination of this compound

This protocol describes the addition of a bromine atom to the aromatic ring of this compound.

Materials:

-

This compound (2.23 g, 10.4 mmol)

-

Acetic acid (14 mL)

-

Bromine (0.53 mL, 10.4 mmol)

-

Ice

Procedure:

-

Dissolve 2.23 g of this compound in 12 mL of acetic acid.[3]

-

Prepare a solution of 0.53 mL of bromine in 2 mL of acetic acid.[3]

-

Add the bromine solution dropwise to the solution of this compound over a period of 5 minutes.[3]

-

Stir the reaction mixture at room temperature for 30 minutes.[3]

-

Pour the reaction mixture into 100 grams of ice.[3]

-

Collect the precipitated yellow solid by suction filtration.[3]

-

Dry the solid to obtain the final product.[3]

Expected Outcome:

This procedure is expected to yield approximately 2.50 g (82% yield) of the brominated product as a yellow solid.[3]

Logical Workflow for Synthesis

The synthesis of derivatives from this compound often follows a logical progression of reactions to build molecular complexity. The following diagram illustrates a generalized workflow.

Caption: Generalized synthetic workflow starting from this compound.

This technical guide provides foundational information for researchers working with this compound. The data and protocols presented are intended to facilitate its use in the synthesis of novel compounds for various applications in drug discovery and materials science.

References

A Technical Guide to the Organic Solvent Solubility of Methyl 2-amino-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Methyl 2-amino-3-nitrobenzoate (CAS: 57113-91-4), a key intermediate in pharmaceutical synthesis.[1][2][3] Understanding its solubility in various organic solvents is critical for reaction optimization, purification, and formulation development. This document summarizes available solubility data, outlines detailed experimental protocols for solubility determination, and provides visual workflows and logical models to aid in experimental design.

Core Concepts in Solubility

The solubility of a compound like this compound is governed by the principle of "like dissolves like." The molecule's structure, featuring a polar amino group (-NH2), a polar nitro group (-NO2), a moderately polar ester group (-COOCH3), and a largely non-polar benzene (B151609) ring, results in a nuanced solubility profile. Polarity, hydrogen bonding capability, and the chemical properties of the solvent and solute are the primary factors influencing this behavior.[4][5]

Solubility Data

Quantitative solubility data for this compound is not widely available in public literature. However, qualitative assessments consistently report its solubility in several common organic solvents. This information is summarized below.

Table 1: Qualitative Solubility of this compound

| Solvent | Chemical Class | Reported Solubility |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble[1][2] |

| Ethyl Acetate | Ester | Soluble[1][2] |

| Acetone | Ketone | Soluble[2] |

| Dichloromethane | Chlorinated Hydrocarbon | Soluble[6] |

| Methanol | Alcohol | Soluble[1] |

Note: "Soluble" indicates that the compound dissolves to a practical extent for synthetic and analytical purposes. For precise applications, experimental determination is recommended.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible research and development. The following are detailed protocols for two standard methods: the Shake-Flask Method and the Gravimetric Method.

Equilibrium Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic (equilibrium) solubility.[7][8]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Stoppered flasks or vials (e.g., scintillation vials)

-

Orbital shaker or agitator with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a flask. The excess is crucial to ensure a saturated solution is formed.[8]

-

Solvent Addition: Add a known volume of the chosen organic solvent to the flask.

-

Equilibration: Seal the flask and place it in a temperature-controlled shaker. Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[7][9] The temperature should be rigorously controlled and recorded.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the sample at high speed to pellet the undissolved solid.

-

Filtration: Filter the solution using a syringe filter chemically compatible with the solvent. Discard the initial portion of the filtrate to avoid any adsorption effects.[10]

-

-

Quantification:

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.

Gravimetric Method

The gravimetric method is a straightforward technique that determines solubility by weighing the amount of solute dissolved in a known quantity of solvent.[11][12]

Objective: To determine the mass of this compound that dissolves in a given mass or volume of solvent.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Conical flask with stopper

-

Analytical balance

-

Evaporating dish (pre-weighed)

-

Pipette

-

Drying oven

Procedure:

-

Saturated Solution Preparation: Prepare a saturated solution as described in the Shake-Flask method (Steps 1-3). It is essential to have undissolved solid remaining.[11]

-

Phase Separation: Filter the solution to remove any undissolved solid.[12]

-

Sample Collection:

-

Accurately pipette a specific volume (e.g., 10 mL) of the clear filtrate into a pre-weighed evaporating dish.[11]

-

Weigh the dish containing the filtrate to determine the weight of the solution.

-

-

Solvent Evaporation: Gently evaporate the solvent from the dish. This can be done on a hot plate in a fume hood or in a drying oven set to a temperature below the boiling point of the solute but sufficient to evaporate the solvent.[11][12]

-

Drying and Weighing:

-

Once the solvent has evaporated, place the dish in a drying oven (e.g., at 100°C) to remove any residual solvent until a constant weight is achieved.[11]

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

-

Calculation:

-

Weight of solute: Subtract the initial weight of the empty dish from the final weight of the dish with the dry residue.[11]

-

Weight of solvent: Subtract the weight of the solute from the total weight of the solution collected.

-

Solubility: Express the solubility as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.

-

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of an organic compound using the Shake-Flask method followed by analytical quantification.

Logical Relationships in Solubility

The solubility of this compound is a function of interactions between its molecular features and the properties of the solvent. This relationship is depicted below.

References

- 1. This compound CAS#: 57113-91-4 [m.chemicalbook.com]

- 2. This compound|57113-91-4 [benchchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate [chembk.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pharmajournal.net [pharmajournal.net]

Spectroscopic Analysis of Methyl 2-amino-3-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Methyl 2-amino-3-nitrobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document focuses on Nuclear Magnetic Resonance (NMR) spectroscopy, presenting available data and outlining standard experimental protocols.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below is a summary of the available ¹H NMR data for this compound.

The proton NMR spectrum provides information on the chemical environment of hydrogen atoms in the molecule. The following table summarizes the reported ¹H NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.95 | Singlet (s) | 3H | -OCH₃ (Methyl Ester) |

| 8.35 | Broad Singlet (br s) | 2H | -NH₂ (Amino) |

| 8.6 | Doublet (d) | 1H | Aromatic Proton |

Solvent: CDCl₃

Note: The available data for the aromatic region is incomplete. A trisubstituted benzene (B151609) ring is expected to show a more complex splitting pattern for the three aromatic protons.

Experimental Protocols

The following section details a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic compounds such as this compound.

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

-

Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

The following is a general procedure for data acquisition on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

-

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium (B1214612) signal of the solvent. Following this, the magnetic field homogeneity is optimized through an automated or manual "shimming" process to enhance spectral resolution.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm to cover the expected range of proton signals.

-

Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is typically employed.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

-

Spectral Width: A spectral width of approximately 200-250 ppm is used to encompass the full range of carbon chemical shifts.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2 seconds is common.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Molecular Structure and Logical Relationships

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Methyl 2-amino-3-nitrobenzoate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-amino-3-nitrobenzoate (CAS No. 57113-91-4). Understanding these parameters is critical for maintaining the compound's integrity, ensuring experimental accuracy, and promoting safety in research and drug development.

Chemical Profile

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including the antihypertensive drug candesartan.[1][2][3][4] Its molecular structure, featuring an amino group and a nitro group on the benzene (B151609) ring, influences its chemical reactivity and stability.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 57113-91-4 | [5][6][7] |

| Molecular Formula | C8H8N2O4 | [5][7] |

| Molecular Weight | 196.16 g/mol | [6][7] |

| Appearance | White to Yellow Powder/Solid | [5][7] |

| Melting Point | 97-98°C | [7] |

| Boiling Point | 340.1±22.0 °C (Predicted) | [7] |

| Density | 1.386±0.06 g/cm3 (Predicted) | [7] |

| Solubility | Soluble in DMSO and Ethyl Acetate | [7] |

Stability Profile

While specific, in-depth stability studies on this compound are not extensively available in the public domain, information from safety data sheets and related literature provides guidance on its stability. The presence of the nitro and amino groups suggests potential sensitivity to certain conditions.

General Stability

This compound is generally considered stable under normal temperatures and pressures. However, like many aromatic nitro compounds, it may be sensitive to light and high temperatures over extended periods. It is crucial to avoid conditions that could lead to degradation.

Incompatible Materials

To ensure the stability of this compound, it is essential to store it away from incompatible materials. While specific incompatibility data for this compound is limited, general precautions should be taken to avoid contact with:

-

Strong oxidizing agents

-

Strong reducing agents

-

Strong acids and bases

Contact with these substances could potentially lead to vigorous reactions or degradation of the compound.

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the quality and stability of this compound.

Storage Conditions

The following storage conditions are recommended to ensure the long-term stability of the compound:

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale | Reference |

| Temperature | Store in a cool, dry place. Some suppliers recommend refrigeration (2-8°C) or room temperature. | To minimize the rate of potential degradation reactions. | [5][6][7][8] |

| Atmosphere | Store in a tightly closed container. For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable. | To protect from moisture and atmospheric contaminants. | [5][8] |

| Light | Keep in a dark place. | To prevent potential photodegradation. | [7] |

| Container | Use a tightly sealed, appropriate container. | To prevent contamination and exposure to air and moisture. | [5] |

Handling Precautions

Safe handling practices are crucial when working with this compound. The following precautions should be observed:

-

Ventilation: Handle in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[5]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection.[5]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[5]

-

Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[5]

Experimental Protocols: Stability Assessment

Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to identify potential degradation products.

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

-

Stress Conditions: Expose the solutions to the following conditions:

-

Acidic: 0.1 N HCl at room temperature and elevated temperature (e.g., 60°C).

-

Basic: 0.1 N NaOH at room temperature and elevated temperature.

-

Oxidative: 3% H2O2 at room temperature.

-

Thermal: Store the solid compound and solutions at elevated temperatures (e.g., 60°C, 80°C).

-

Photolytic: Expose the solid compound and solutions to UV and visible light (ICH Q1B guidelines).

-

-

Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

-

Characterization: If significant degradation is observed, isolate and characterize the degradation products using techniques such as LC-MS and NMR.

Logical Framework for Ensuring Stability

The stability of this compound is a function of both its inherent chemical properties and the external conditions it is subjected to. The following diagram illustrates the logical relationship between storage, handling, and the resulting stability of the compound.

Conclusion

The stability of this compound is crucial for its effective use in research and pharmaceutical synthesis. By adhering to the recommended storage and handling guidelines outlined in this document, researchers and scientists can ensure the integrity of the compound, leading to more reliable and reproducible results. Further in-depth stability studies would be beneficial to provide more quantitative data on its degradation profile under various stress conditions.

References

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. environmentclearance.nic.in [environmentclearance.nic.in]

- 4. researchgate.net [researchgate.net]

- 5. This compound, CasNo.57113-91-4 Qingdao Bravery International Trade Co., Ltd China (Mainland) [bravery.lookchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | 57113-91-4 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

Reactivity of Methyl 2-amino-3-nitrobenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-3-nitrobenzoate is a versatile chemical intermediate of significant interest in the pharmaceutical and materials science sectors. Its trifunctional nature, possessing amino, nitro, and methyl ester groups on an aromatic scaffold, allows for a diverse range of chemical transformations. This guide provides a comprehensive analysis of the reactivity of each functional group, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this multifaceted molecule.

Introduction

This compound (M2A3N) is a yellow crystalline solid with the molecular formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol .[1] Its strategic placement of an electron-donating amino group and an electron-withdrawing nitro group ortho to each other, along with a reactive methyl ester, makes it a valuable precursor for the synthesis of a variety of complex organic molecules. Notably, it is a key starting material in the synthesis of the angiotensin II receptor antagonist, Candesartan (B1668252).[1][2] This guide will systematically explore the chemical reactivity inherent to each of its functional moieties.

Reactivity of the Functional Groups

The chemical behavior of this compound is dictated by the interplay of its three functional groups: the aromatic amino group, the aromatic nitro group, and the methyl ester.

The Amino Group (-NH₂)

The amino group in M2A3N is a primary aromatic amine, which imparts both basic and nucleophilic character to the molecule.

The nucleophilic amino group readily undergoes acylation with acylating agents such as acetic anhydride (B1165640) or acyl chlorides to form the corresponding N-acetyl derivative. This reaction is often performed in the presence of a base to neutralize the acid byproduct.

Experimental Protocol: N-Acetylation with Acetic Anhydride

A general procedure for the N-acetylation of an aromatic amine is as follows:

-

Reaction Setup : Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.

-

Addition of Acylating Agent : Slowly add acetic anhydride (1.1 eq) to the solution. If using an inert solvent, a base like triethylamine (B128534) (1.2 eq) or pyridine (B92270) can be added.

-

Reaction Conditions : Stir the mixture at room temperature for several hours or gently heat to ensure complete reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up : Upon completion, the reaction mixture is typically poured into cold water to precipitate the acetylated product.

-

Isolation and Purification : The solid product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

As a primary aromatic amine, the amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a versatile intermediate that can be substituted with a variety of nucleophiles in what is known as the Sandmeyer reaction.[1][3] This provides a pathway to introduce halides, cyano groups, and other functionalities.

Logical Workflow for Sandmeyer Reaction

Caption: General workflow for the Sandmeyer reaction of this compound.

The Nitro Group (-NO₂)

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Its primary reactivity lies in its reduction to an amino group.

The selective reduction of the nitro group in the presence of the ester is a crucial transformation, particularly in the synthesis of pharmaceutical intermediates like Candesartan.[4] This conversion to a diamine is a key step for subsequent cyclization reactions to form heterocyclic systems.[5]

Common Reduction Methods and Quantitative Data

| Method | Reagents & Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |

| Catalytic Hydrogenation | H₂ (gas), Raney Nickel | Ethyl Acetate | Room Temperature | 12-15 | High | [4] |

| Metal-mediated Reduction | SnCl₂·2H₂O | Concentrated HCl | Room Temperature | 5 | ~80 | [5][6] |

Experimental Protocol: Reduction with Tin(II) Chloride (SnCl₂·2H₂O) [5][6]

-

Reaction Setup : To a reaction flask, add this compound (5g, 1.0 eq), concentrated hydrochloric acid (50 mL), and SnCl₂·2H₂O (25g, ~4.4 eq).

-

Reaction Conditions : Stir the mixture at room temperature for 5 hours.

-

Work-up : Adjust the pH of the reaction mixture to 8 with a saturated sodium carbonate solution.

-

Extraction : Extract the product with ethyl acetate.

-

Isolation : Combine the organic phases and distill off the solvent to obtain methyl 2,3-diaminobenzoate as a light yellow solid (yield: 4g).

The Methyl Ester Group (-COOCH₃)

The methyl ester group is susceptible to nucleophilic acyl substitution, most commonly hydrolysis.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred as it is typically irreversible.

Experimental Protocol: Basic Hydrolysis [7]

-

Reaction Setup : In a round-bottom flask, mix this compound (1 eq) with an aqueous solution of sodium hydroxide (B78521) (e.g., 1:5:0.2 weight ratio of ester:water:NaOH).

-

Reaction Conditions : Heat the mixture to reflux for 2-4 hours, monitoring the reaction by a suitable method like TLC or HPLC.

-

Work-up : After complete hydrolysis, cool the reaction mixture and acidify with hydrochloric acid to a pH of 3-4.

-

Isolation : The carboxylic acid product will precipitate and can be collected by filtration.

Application in Synthesis: The Pathway to Candesartan

This compound is a pivotal intermediate in the synthesis of Candesartan. The following diagram illustrates the initial key steps in this synthetic route, highlighting the reactivity of the nitro and amino groups.

Caption: Simplified workflow for the initial stages of Candesartan synthesis from this compound.

Summary of Reactivity

The table below summarizes the key reactions for each functional group of this compound.

| Functional Group | Reaction Type | Reagents | Product Type |

| Amino (-NH₂) ** | N-Acylation | Acetic anhydride, Acyl chlorides | N-Acyl derivative |

| Diazotization | NaNO₂, Strong Acid | Diazonium Salt | |

| Sandmeyer Reaction | Diazonium salt, CuX | Halogenated/Cyanated derivative | |

| Nitro (-NO₂) | Reduction | H₂/Raney Ni, SnCl₂·2H₂O | Amino derivative |

| Methyl Ester (-COOCH₃) ** | Hydrolysis | NaOH(aq) or H₃O⁺ | Carboxylic acid |

Conclusion

This compound is a highly valuable and reactive intermediate. The distinct reactivity of its amino, nitro, and methyl ester functional groups allows for a wide array of chemical modifications. A thorough understanding of these reactions, as detailed in this guide, is essential for its effective utilization in the synthesis of pharmaceuticals, dyes, and other advanced materials. The provided protocols and workflows serve as a practical foundation for laboratory synthesis and process development. Further research to quantify the kinetics and yields of a broader range of reactions will continue to enhance the synthetic utility of this important molecule.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. Diazotisation [organic-chemistry.org]

- 4. WO2006015134A1 - Process for preparing candesartan cilexetil - Google Patents [patents.google.com]

- 5. Novel preparation of trityl group candesartan cilexetil intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN101323610A - New method for preparing trityl candesartan cilexetil intermediate - Google Patents [patents.google.com]

- 7. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]

The Versatile Precursor: A Technical Guide to Methyl 2-amino-3-nitrobenzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-3-nitrobenzoate, a key organic intermediate, serves as a pivotal building block in the synthesis of a diverse array of complex molecules, particularly heterocyclic compounds with significant pharmacological activities. Its unique trifunctionalized aromatic ring, featuring an amino group, a nitro group, and a methyl ester ortho to each other, provides a versatile platform for a multitude of chemical transformations. This technical guide delves into the synthesis of this compound and explores its extensive applications as a precursor in the construction of valuable organic scaffolds, including quinazolines, benzodiazepines, and phenazines, as well as its crucial role in the synthesis of prominent pharmaceutical agents like Candesartan and Lenalidomide (B1683929).

Synthesis of this compound

The most common and efficient industrial synthesis of this compound involves a multi-step process starting from 3-nitrophthalic acid. The key transformation is a Curtius rearrangement, which allows for the conversion of a carboxylic acid group into an amino group.

Synthetic Pathway Overview

Caption: Synthesis of this compound via Curtius Rearrangement.

Experimental Protocol: Synthesis of this compound from 3-Nitrophthalic Acid[1][2]

Step 1: Monoesterification

-

To a solution of 3-nitrophthalic acid (100 g) in anhydrous methanol (600 ml), add concentrated sulfuric acid (50 ml) dropwise.

-

Heat the mixture to reflux and monitor the reaction by liquid chromatography.

-

Upon completion, cool the reaction mixture to 0°C to induce crystallization.

-

Filter the solid product, which is Methyl 2-carboxy-3-nitrobenzoate, and dry.

-

Yield: 90.4 g

-

Purity: 98.8%

-

Step 2: Acyl Chloride Formation

-

To the dried monoesterification product, add chloroform (300 ml) and thionyl chloride (50 g).

-

Reflux the mixture until the reaction is complete.

-

Cool the solution to obtain a solution of the corresponding acyl chloride.

Step 3: Curtius Rearrangement and Hydrolysis

-

To the acyl chloride solution, add sodium azide (35 g) and stir at room temperature. Monitor the reaction by liquid chromatography.

-

After the reaction is complete, perform an extraction and separation to obtain a solution of the acid azide.

-

Add water (300 ml) to the acid azide solution and heat to induce hydrolysis and rearrangement.

-

Cool the mixture to crystallize the product.

-

Filter the solid and dry to obtain this compound.

-

Yield: 88 g

-

Purity: 99.5%

-

Applications in the Synthesis of Heterocyclic Compounds

The strategic positioning of the amino and nitro groups in this compound makes it an ideal starting material for the synthesis of various fused heterocyclic systems. The general strategy involves the reduction of the nitro group to a second amino group, creating an ortho-diamino functionality that can readily undergo cyclization reactions.

Synthesis of Quinazolinones

Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of quinazolinone derivatives from this compound typically involves initial reduction of the nitro group, followed by cyclization with a suitable one-carbon synthon.

Caption: General pathway for the synthesis of Quinazolinones.

-

Reduction: Dissolve this compound in a suitable solvent (e.g., ethanol) and add a reducing agent such as stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid. Stir the reaction at room temperature until the reduction of the nitro group is complete (monitored by TLC).

-

Cyclization: To the resulting solution of Methyl 2,3-diaminobenzoate, add a cyclizing agent. For example, reaction with an orthoester (e.g., triethyl orthoformate) will yield a simple quinazolinone, while reaction with an acid chloride followed by an amine can lead to 2,3-disubstituted quinazolinones. Heat the reaction mixture as required to facilitate cyclization.

-

Work-up and Purification: After completion, cool the reaction mixture and neutralize it. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by recrystallization or column chromatography.

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| This compound | SnCl₂/HCl, then Triethyl orthoformate | 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid methyl ester | Varies | General Method |

| 2-Amino-5-nitrobenzoic acid | Acetic anhydride, then Ammonia | 2-Methyl-6-nitroquinazolin-4(3H)-one | Varies | [1] |

Synthesis of Benzodiazepines

1,5-Benzodiazepines, known for their anxiolytic, anticonvulsant, and muscle relaxant properties, can be synthesized from this compound. The key step is the condensation of the in-situ generated ortho-diamine with a 1,3-dicarbonyl compound or its equivalent.

Caption: General pathway for the synthesis of Benzodiazepines.

-

Reduction: Perform catalytic hydrogenation of this compound using a catalyst such as Palladium on carbon (Pd/C) in a suitable solvent like methanol under a hydrogen atmosphere.

-

Condensation: To the resulting Methyl 2,3-diaminobenzoate, add a β-diketone (e.g., acetylacetone) and a catalytic amount of acid (e.g., p-nitrobenzoic acid). Stir the reaction at ambient temperature.

-

Work-up and Purification: Upon completion of the reaction, filter the crude product and wash it with a suitable solvent. The product can be further purified by recrystallization.

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| o-Phenylenediamine | Acetylacetone | 2,4-Dimethyl-3H-1,5-benzodiazepine | Good to Excellent | [2] |

Synthesis of Phenazines

Phenazines are nitrogen-containing heterocyclic compounds with applications as dyes, antibiotics, and in materials science. The synthesis of phenazine (B1670421) derivatives from this compound involves the reduction to the corresponding diamine, followed by condensation with a 1,2-dicarbonyl compound.

Caption: General pathway for the synthesis of Phenazines.

-

Reduction: Reduce this compound to Methyl 2,3-diaminobenzoate using a suitable reducing agent.

-

Condensation: React the resulting diamine with a 1,2-dicarbonyl compound (e.g., benzil) in a solvent like ethanol, often with heating.

-

Work-up and Purification: After the reaction, cool the mixture to allow the phenazine derivative to precipitate. Collect the solid by filtration and purify by recrystallization.

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| o-Phenylenediamine | Benzil | 2,3-Diphenylquinoxaline | Good | General Method |

Role in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of several blockbuster drugs. Its structural features allow for the efficient construction of the core scaffolds of these complex molecules.

Candesartan Synthesis

Candesartan is an angiotensin II receptor antagonist used to treat high blood pressure. This compound is a key starting material for the construction of the benzimidazole (B57391) core of Candesartan.[3][4]

Caption: Role of this compound in Candesartan synthesis.

-

To a reaction flask, add this compound (5 g), concentrated hydrochloric acid (50 mL), and SnCl₂·2H₂O (25 g).

-

Stir the reaction at room temperature for 5 hours.

-

Adjust the pH of the reaction mixture to 8 with a saturated sodium carbonate solution.

-

Extract the product with ethyl acetate.

-

Combine the organic phases and distill off the solvent to obtain Methyl 2,3-diamino-benzoate as a light yellow solid (4 g).

Lenalidomide Synthesis

Lenalidomide is an immunomodulatory drug used to treat multiple myeloma. While the direct starting material is often methyl 2-methyl-3-nitrobenzoate, which is structurally related, the chemistry involved highlights the utility of the ortho-amino/nitro benzoate (B1203000) scaffold. The synthesis involves bromination of the methyl group, followed by condensation and reduction of the nitro group.[5][6]

Caption: Synthesis of Lenalidomide highlighting the key transformations.

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its readily available nature and the presence of three distinct functional groups in a strategic arrangement allow for the efficient construction of a wide range of complex molecules. From fundamental heterocyclic systems like quinazolines, benzodiazepines, and phenazines to life-saving pharmaceuticals such as Candesartan and the structurally related synthesis of Lenalidomide, this compound continues to be an indispensable tool for chemists in academia and industry. The methodologies outlined in this guide provide a solid foundation for researchers to explore and expand upon the synthetic utility of this important building block.

References

"Methyl 2-amino-3-nitrobenzoate" health and safety information

An In-depth Technical Guide to the Health and Safety of Methyl 2-amino-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for this compound (CAS No. 57113-91-4). The information is compiled for professionals in research and drug development who may handle this compound.

Chemical and Physical Properties

This compound is a chemical intermediate, appearing as a powder in shades from white to light orange or yellow.[1][2][3][4][5] It is recognized for its role as a key precursor in the synthesis of Angiotensin II receptor antagonists, such as Candesartan.[3][6][7][8]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 57113-91-4 | [1][2][7][9][10][11][12][13][14][15][16][17][18][19][20] |

| Molecular Formula | C₈H₈N₂O₄ | [1][2][5][10][12][14][16][20] |

| Molecular Weight | 196.16 g/mol | [2][3][4][8][10][12][16][20] |

| Appearance | White, off-white, or light orange to yellow crystalline powder | [1][2][3][4][5][19] |

| Melting Point | 95-99 °C, with some sources indicating up to 156°C | [2][3][4][16][19] |

| Solubility | Soluble in methanol, DMSO, and ethyl acetate. Practically insoluble in water. | [2][4][16] |

Toxicological Information and Hazard Classification

The primary health hazards associated with this compound are acute oral toxicity, skin irritation, and serious eye irritation.[1][10][11][21]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][2][16] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [10][11][21][22] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [10][11][21][22] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory) | Category 3 | H335: May cause respiratory irritation | [11][21] |

Experimental Protocols for Safety Assessment

While specific toxicological studies for this compound are not publicly available, the hazard classifications listed above are typically determined using standardized methodologies, such as the OECD Guidelines for the Testing of Chemicals. The following are detailed summaries of the likely experimental protocols used to assess the identified hazards.

Protocol for Acute Oral Toxicity (Based on OECD Guideline 423)

The Acute Toxic Class Method is a stepwise procedure to assess the acute oral toxicity of a substance.[1]

-

Principle : The method involves administering the substance to a small group of animals (typically three) in a stepwise manner at one of several fixed dose levels (e.g., 5, 50, 300, and 2000 mg/kg body weight). The outcome of the first step determines the subsequent steps, minimizing the number of animals required.[1][7]

-

Animal Model : Healthy, young adult rodents (usually rats, with females being preferred) are used.[7] The animals are fasted before the administration of the substance.[1]

-

Procedure :

-

The test substance is administered as a single oral dose via gavage.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[1]

-

Observations include changes in skin, fur, eyes, and mucous membranes, as well as effects on the respiratory, circulatory, and nervous systems.[1]

-

The number of animals that die or show severe signs of toxicity at a given dose level is used to classify the substance's toxicity.

-

Protocol for Acute Dermal Irritation (Based on OECD Guideline 404)

This guideline outlines a procedure to assess the potential of a substance to cause skin irritation or corrosion.[10]

-

Principle : The substance is applied to a small area of the skin of an experimental animal, and the degree of irritation is evaluated at specific intervals. A sequential testing strategy is recommended, starting with in vitro or ex vivo tests to minimize animal testing.[6][10]

-

Animal Model : The albino rabbit is the preferred species for this test.

-

Procedure :

-

A small amount of the test substance (typically 0.5 g for a solid) is applied to a shaved patch of skin (approximately 6 cm²) and covered with a gauze patch.

-

The exposure period is typically four hours.[10]

-

After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after removal.[10]

-

The severity of the skin reactions is scored, and the substance is classified based on the persistence and severity of the observed lesions.

-

Protocol for Acute Eye Irritation (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion when applied to the eye.[9][11][23]

-

Principle : A single dose of the substance is applied to one eye of an experimental animal, with the other eye serving as a control.[11] The use of analgesics and anesthetics is recommended to minimize animal distress.[2][9]

-

Animal Model : Healthy, young adult albino rabbits are typically used.[23]

-

Procedure :

-

A small amount of the test substance (e.g., 0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[11]

-

Observations focus on the cornea (opacity), iris, and conjunctiva (redness and swelling).

-

The severity of the ocular lesions is scored, and the substance is classified based on the severity and reversibility of the observed effects.

-

Visualized Workflows and Relationships

General Workflow for Chemical Safety Assessment

The following diagram illustrates a typical workflow for assessing the safety of a chemical substance, incorporating both in vitro and in vivo testing methods.

Hazard Relationship Diagram for this compound

This diagram shows the logical relationship between exposure routes and the resulting health hazards for this compound.

Handling, Storage, and First Aid

Safe Handling and Personal Protective Equipment (PPE)

-

Handle in a well-ventilated area to avoid dust formation.[1]

-

Wear appropriate protective clothing, chemical-resistant gloves (inspected before use), and safety goggles with side-shields.[1][10]

Storage

-

Keep in a dry, cool, and well-ventilated place.[1]

-

Store away from incompatible materials, such as strong oxidizing agents.[10]

First Aid Measures

-

If Swallowed : Rinse mouth. Get medical help.[1][16] Do not induce vomiting.[1]

-

If on Skin : Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice.[1][10]

-

If in Eyes : Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1][10]

-

If Inhaled : Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor.[1]

Accidental Release and Disposal

-

Accidental Release : Avoid dust formation and breathing vapors.[1] Evacuate personnel to safe areas. Use personal protective equipment. Sweep up and collect the material in suitable, closed containers for disposal.[1] Prevent the chemical from entering drains.[1]

-

Disposal : Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][16]

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. flashpointsrl.com [flashpointsrl.com]

- 3. episkin.com [episkin.com]

- 4. This compound|57113-91-4 [benchchem.com]

- 5. This compound, CasNo.57113-91-4 TP Peptide Co., Ltd China (Mainland) [tuobaomaoyi.lookchem.com]

- 6. oecd.org [oecd.org]

- 7. OECD 423 GUIDELINES AND COMPARISON WITH THE 420 AND 425. | PPTX [slideshare.net]

- 8. This compound | 57113-91-4 [chemicalbook.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. OECD 423 guidelines: Significance and symbolism [wisdomlib.org]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. This compound | 57113-91-4 [sigmaaldrich.com]

- 16. echemi.com [echemi.com]

- 17. pharmaffiliates.com [pharmaffiliates.com]

- 18. 57113-91-4|this compound|BLD Pharm [bldpharm.com]

- 19. This compound | 57113-91-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 20. CAS 57113-91-4 | 4655-1-W3 | MDL MFCD02093531 | this compound | SynQuest Laboratories [synquestlabs.com]

- 21. 57113-91-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 22. spectrumchemical.com [spectrumchemical.com]

- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Candesartan Utilizing Methyl 2-amino-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candesartan (B1668252) cilexetil, a potent and selective angiotensin II type 1 (AT1) receptor blocker, is a widely prescribed antihypertensive agent. Its synthesis involves a multi-step process, with several reported routes. This document details a synthetic pathway that utilizes the key intermediate, Methyl 2-amino-3-nitrobenzoate . This intermediate serves as a crucial building block for the formation of the benzimidazole (B57391) core of the candesartan molecule. The protocols provided herein are a compilation of methodologies described in various scientific publications and patents, offering a comprehensive guide for the synthesis, purification, and characterization of candesartan.

Synthesis of Candesartan from this compound: An Overview

The synthesis of candesartan from this compound can be broadly divided into the following key transformations:

-

N-Alkylation: The amino group of this compound is alkylated with a suitable biphenyl (B1667301) methyl bromide derivative. This step introduces the characteristic biphenyl tetrazole side chain.

-

Reduction of the Nitro Group: The nitro group at the 3-position is reduced to an amino group, yielding a diamino-benzoate derivative. This step is critical for the subsequent cyclization.

-

Benzimidazole Ring Formation: The newly formed diamine undergoes cyclization to form the benzimidazole ring system, a core structural feature of candesartan.

-

Esterification: The carboxylic acid functionality on the benzimidazole ring is esterified to yield the cilexetil prodrug form, enhancing its oral bioavailability.

Below are the detailed experimental protocols for each of these key stages.

Experimental Protocols

Protocol 1: N-Alkylation of this compound

This protocol describes the reaction of this compound with a protected form of 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole. The use of a protecting group, such as the trityl group, on the tetrazole moiety is common to prevent side reactions.

Reaction Scheme: this compound + N-(trityl)-5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)tetrazole → Methyl 2-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methylamino)-3-nitrobenzoate

Materials and Reagents:

| Reagent | Quantity (Example) | Molar Equivalent |

| This compound | 9.8 g | 1.0 |

| N-(trityl)-5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)tetrazole | 28.5 g | 1.0 |

| Potassium Carbonate (K2CO3) | 13.8 g | 2.0 |

| Toluene (B28343) | 90 mL | - |

Procedure:

-

To a reaction flask, add this compound (9.8 g), Toluene (90 mL), and Potassium Carbonate (13.8 g).

-

Stir the mixture and add N-(trityl)-5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)tetrazole (28.5 g).

-

Heat the reaction mixture to reflux and maintain for approximately 20 hours.

-

After the reaction is complete (monitored by TLC), cool the mixture and filter to remove inorganic salts.

-

Wash the filter cake with toluene.

-

Concentrate the filtrate under reduced pressure.

-

Add diethyl ether to the residue to induce crystallization.

-

Filter the solid product, wash with diethyl ether, and dry to obtain Methyl 2-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methylamino)-3-nitrobenzoate.

Quantitative Data Summary:

| Step | Product | Starting Material | Yield | Reference |

| N-Alkylation | Methyl 2-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methylamino)-3-nitrobenzoate | This compound | 83.2% | [1] |

Protocol 2: Reduction of the Nitro Group

This protocol details the reduction of the nitro group to an amine using catalytic hydrogenation.

Reaction Scheme: Methyl 2-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methylamino)-3-nitrobenzoate → Methyl 3-amino-2-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methylamino)benzoate

Materials and Reagents:

| Reagent | Quantity (Example) | Notes |

| Methyl 2-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methylamino)-3-nitrobenzoate | 10.0 g | - |

| 10% Palladium on Carbon (Pd/C) | 0.28 g | Catalyst |

| Ethyl Acetate | 100 mL | Solvent |

| Hydrogen Gas | 6 atm | Reductant |

Procedure:

-

Charge a high-pressure reaction vessel with Methyl 2-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methylamino)-3-nitrobenzoate (10.0 g) and Ethyl Acetate (100 mL).

-

Add 10% Palladium on Carbon (0.28 g) to the mixture.

-

Seal the vessel and heat to 65-70 °C.

-

Pressurize the vessel with hydrogen gas to 6 atm.

-

Maintain the reaction under these conditions for approximately 4 hours, monitoring for hydrogen uptake.

-

After the reaction is complete, cool the vessel and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Add diethyl ether to the residue to precipitate the product.

-